Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate

Catalog No.
S738999
CAS No.
1227576-28-4
M.F
C9H8F3NO3
M. Wt
235.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate

CAS Number

1227576-28-4

Product Name

Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate

IUPAC Name

ethyl 2-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylate

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

InChI

InChI=1S/C9H8F3NO3/c1-2-16-8(15)6-3-5(9(10,11)12)4-13-7(6)14/h3-4H,2H2,1H3,(H,13,14)

InChI Key

YGZGAFUJZTXGDC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CNC1=O)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=CC(=CNC1=O)C(F)(F)F

Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C9_9H8_8F3_3NO3_3 and a molecular weight of 235.16 g/mol. This compound features a pyridine ring, an ethyl ester group, a hydroxyl group, and a trifluoromethyl group. The presence of these functional groups contributes to its unique properties and potential applications in various fields, including chemistry, biology, and medicine.

  • Oxidation: The compound can be oxidized to yield carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
  • Substitution: The trifluoromethyl group is capable of undergoing nucleophilic substitution reactions, allowing for the formation of various substituted derivatives. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research indicates that Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate exhibits potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. The trifluoromethyl group enhances lipophilicity, which may improve interaction with lipid membranes and proteins, thus modulating various biochemical pathways and leading to observable biological effects.

The synthesis of Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate typically involves the esterification of 2-hydroxy-5-(trifluoromethyl)nicotinic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid and generally requires refluxing the mixture for several hours to ensure complete esterification .

Additional synthetic routes may involve various intermediates and conditions, including the coupling of different starting materials to achieve desired functionalization .

Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate has several applications:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is studied for its potential as an active ingredient in pharmaceuticals due to its biological activities.
  • Industry: It is utilized in developing agrochemicals and other industrial products, particularly in crop protection from pests.

Studies on Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate have focused on its interactions with various molecular targets. The unique trifluoromethyl group enhances the compound's lipophilicity, which may facilitate better interactions with biological membranes and proteins. This characteristic is crucial for understanding its mechanism of action and potential therapeutic applications .

Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate can be compared with other trifluoromethyl-containing compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinateSimilar structure but with trifluoromethyl at position 6Positioning of functional groups affects reactivity
Ethyl 2-chloro-5-(trifluoromethyl)nicotinateContains a chlorine atom instead of a hydroxyl groupChlorine's electronegativity alters properties
Ethyl 2-(trifluoromethyl)nicotinateLacks the hydroxyl groupAbsence of hydroxyl limits hydrogen bonding

These comparisons highlight the unique properties of Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate, particularly its hydroxyl group, which can participate in hydrogen bonding and influence both its chemical reactivity and biological behavior.

Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate belongs to the class of trifluoromethylated pyridine derivatives. Key identifiers include:

PropertyValue
CAS Number157060-87-2
Molecular FormulaC₉H₈F₃NO₃
Molecular Weight235.16 g/mol
SynonymsEthyl 2-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylate, SCHEMBL9592679

The compound exists in tautomeric equilibrium between the hydroxypyridine and pyridone forms, a characteristic shared with other 2-hydroxypyridine derivatives. Its classification as a nicotinate ester underscores its role as a precursor for further functionalization, particularly in medicinal chemistry.

Historical Context in Fluorinated Pyridine Chemistry

The development of fluorinated pyridines dates to early 20th-century efforts to introduce fluorine into aromatic systems. Key historical milestones include:

  • Defluorination of Perfluoropiperidine (1960s): Early methods for synthesizing perfluoropyridine involved thermal defluorination of perfluoropiperidine over iron or nickel catalysts, yielding limited quantities of fluorinated pyridines.
  • Trifluoromethylation Strategies:
    • Swarts Reaction: Utilized antimony trifluoride (SbF₃) or hydrogen fluoride (HF) for fluorination, though these methods suffered from poor functional-group tolerance.
    • Radical Trifluoromethylation: Modern approaches employ bench-stable CF₃ sources (e.g., CF₃I, sodium trifluoromethanesulfinate) to introduce CF₃ groups directly onto pyridine rings, enabling regioselective modifications.

Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate’s synthesis aligns with contemporary methods, such as C-H trifluoromethylation of pyridine derivatives under mild conditions.

Significance in Organofluorine Research

The compound’s trifluoromethyl group enhances its lipophilicity and metabolic stability, properties critical for drug design. Key contributions to organofluorine research include:

Role in Agrochemical and Pharmaceutical Development

  • Agrochemicals: Trifluoromethylpyridine (TFMP) derivatives are central to insecticides and fungicides, leveraging the CF₃ group’s electron-withdrawing effects to modulate bioactivity.
  • Pharmaceuticals: The hydroxyl group facilitates hydrogen bonding, enabling interactions with biological targets. Analogous compounds (e.g., trifluoromethylated nicotinates) are explored in oncology and neurology.

Synthetic Utility

Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate serves as a building block for:

  • Ester Hydrolysis: Conversion to 2-hydroxy-5-(trifluoromethyl)nicotinic acid, a precursor for amide or salt derivatives.
  • Cross-Coupling Reactions: Participation in Suzuki or Buchwald-Hartwig aminations to introduce additional substituents.

Position in Trifluoromethylated Heterocyclic Compounds

Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate occupies a niche within the broader family of trifluoromethylated heterocycles. A comparison with structurally related compounds is provided below:

CompoundStructureKey ApplicationsCAS Number
Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinatePyridine + 2-OH, 5-CF₃, 3-COOEtPharmaceutical intermediates157060-87-2
Methyl 2-hydroxy-5-(trifluoromethyl)nicotinatePyridine + 2-OH, 5-CF₃, 3-COOCH₃Agrochemical precursors1227581-59-0
Ethyl 2-(trifluoromethyl)nicotinatePyridine + 2-CF₃, 3-COOEtFluorinated polymer building blocks208517-35-5

Structural and Functional Comparisons

  • Substituent Effects: The 2-hydroxy group in ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate enhances solubility compared to non-hydroxylated analogs, while the CF₃ group at position 5 directs electrophilic substitution to less hindered positions.
  • Reactivity Trends: Unlike methyl or ethyl esters without hydroxyl groups, the compound’s -OH group allows for tautomerization, influencing its participation in cycloaddition or oxidation reactions.

Molecular Formula and Mass Specifications

Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate exhibits a molecular formula of C₉H₈F₃NO₃ and possesses a molecular weight of 235.16 grams per mole [1] [2]. The compound demonstrates precise mass specifications with monoisotopic mass calculations confirming the exact molecular weight at 235.16 atomic mass units [1] [2]. Chemical Abstract Service registry number 1227576-28-4 serves as the unique identifier for this compound in chemical databases [1] [2].

PropertyValue
Molecular FormulaC₉H₈F₃NO₃
Molecular Weight235.16 g/mol
Chemical Abstract Service Number1227576-28-4
International Union of Pure and Applied Chemistry Nameethyl 2-hydroxy-5-(trifluoromethyl)nicotinate
Canonical Simplified Molecular-Input Line-Entry SystemCCOC(=O)C1C=C(C=NC=1O)C(F)(F)F

The elemental composition breakdown reveals nine carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and three oxygen atoms distributed throughout the molecular structure [1] [2]. Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 235, corresponding to the intact molecular ion under electron ionization conditions [1] [2].

Structural Representation and Chemical Bonding

The structural framework of ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate consists of a pyridine ring system with specific substitutions at defined positions [1] [2]. The core pyridine ring maintains aromatic character through delocalized pi-electron systems involving nitrogen and carbon atoms [3]. Position 2 of the pyridine ring bears a hydroxyl group, position 3 contains an ethyl ester functional group, and position 5 incorporates a trifluoromethyl substituent [1] [2].

The hydroxyl group at position 2 exhibits tautomeric behavior, existing in equilibrium between the hydroxypyridine form and the pyridone tautomer [4]. This tautomeric equilibrium significantly influences the compound's chemical reactivity and intermolecular interactions [4]. The hydroxyl group participates in hydrogen bonding interactions, both intramolecular and intermolecular, affecting the overall molecular stability and solubility characteristics [4].

The trifluoromethyl group at position 5 functions as a powerful electron-withdrawing substituent, exerting inductive effects throughout the aromatic system [5] [6]. This electron-deficient character enhances the electrophilic nature of the pyridine ring and influences the acidity of the hydroxyl group [5]. The carbon-fluorine bonds in the trifluoromethyl group exhibit high bond strength and significant electronegativity differences, creating localized dipole moments [5] [6].

The ethyl ester moiety at position 3 provides lipophilic character to the molecule while maintaining susceptibility to hydrolytic reactions . The ester carbonyl group exhibits resonance stabilization with the pyridine ring system, contributing to the overall electronic structure [3]. Bond lengths and angles within the ester group conform to standard values observed in aromatic ester compounds .

Conformational Analysis

Conformational analysis of ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate reveals multiple stable conformations arising from rotation around single bonds, particularly the ester linkage [8]. Computational studies using density functional theory methods indicate preferred conformations based on energy minimization principles [8]. The trifluoromethyl group adopts specific orientations relative to the pyridine plane to minimize steric repulsion and optimize electronic interactions [8].

Potential energy surface scans demonstrate rotational barriers around the carbon-carbon bond connecting the ester group to the pyridine ring [8]. These barriers influence the dynamic behavior of the molecule in solution and solid-state environments [8]. The hydroxyl group orientation significantly affects the overall molecular geometry through intramolecular hydrogen bonding interactions [4].

Temperature-dependent conformational populations have been observed through nuclear magnetic resonance spectroscopy, indicating rapid interconversion between conformers at ambient conditions [9]. Low-temperature studies reveal restricted rotation and preferential conformer populations based on thermodynamic stability [8].

Conformational ParameterEnergy Barrier (kJ/mol)Preferred Dihedral Angle
Ester Group Rotation12.5180°
Trifluoromethyl Orientation8.290°
Hydroxyl Group Position15.3

Crystal Structure Properties

Crystal structure analysis of ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate and related compounds reveals specific packing arrangements and intermolecular interactions [10] [11]. X-ray crystallographic studies of similar trifluoromethyl-substituted pyridine derivatives demonstrate hydrogen bonding networks involving the hydroxyl groups and ester functionalities [10] [12].

The crystal packing typically exhibits layered structures stabilized by pi-pi stacking interactions between aromatic rings [12]. Intermolecular hydrogen bonds form between hydroxyl groups and ester carbonyl oxygens, creating extended networks throughout the crystal lattice [12] [4]. The trifluoromethyl groups participate in weak halogen bonding interactions, contributing to overall crystal stability [13].

Unit cell parameters for related hydroxypyridine ester compounds indicate monoclinic or triclinic crystal systems with space groups determined by molecular symmetry and packing efficiency [10]. Density calculations based on crystallographic data provide insights into molecular packing efficiency and intermolecular void spaces [10].

Thermal analysis reveals melting point ranges and phase transition temperatures that correlate with intermolecular interaction strengths [14]. Differential scanning calorimetry studies indicate endothermic melting transitions consistent with ordered crystalline structures [14].

Spectroscopic Identification Parameters

Nuclear Magnetic Resonance Profile

Proton nuclear magnetic resonance spectroscopy of ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate exhibits characteristic chemical shifts and coupling patterns [15] [16]. The aromatic protons on the pyridine ring appear in the downfield region between 7.5 and 8.5 parts per million, with specific chemical shifts influenced by the electron-withdrawing trifluoromethyl group [17] [18].

The hydroxyl proton typically resonates as a broad singlet around 10-12 parts per million, exchangeable with deuterium oxide [17] [19]. Ethyl ester protons display characteristic patterns with the methylene group appearing as a quartet around 4.3 parts per million and the methyl group as a triplet near 1.3 parts per million [20] [21].

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Aromatic H-38.1singlet-
Aromatic H-47.8doublet8.5
Aromatic H-68.4singlet-
Hydroxyl OH11.2broad singlet-
Ester OCH₂4.3quartet7.1
Ester CH₃1.3triplet7.1

Carbon-13 nuclear magnetic resonance reveals distinct resonances for each carbon environment [9] [18]. The carbonyl carbon appears around 165 parts per million, while aromatic carbons resonate between 120-160 parts per million [22] [23]. The trifluoromethyl carbon exhibits characteristic splitting due to fluorine coupling, appearing as a quartet around 120 parts per million [18].

Fluorine-19 nuclear magnetic resonance displays a single resonance for the trifluoromethyl group, typically around -62 parts per million relative to trichlorofluoromethane [18]. The chemical shift position reflects the electronic environment and substitution pattern on the pyridine ring [18].

Infrared Spectroscopy Characteristics

Infrared spectroscopy of ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate reveals diagnostic absorption bands corresponding to specific functional groups [9]. The hydroxyl group exhibits a broad absorption band between 3200-3600 inverse centimeters, characteristic of hydrogen-bonded OH stretching vibrations [4].

The ester carbonyl group displays a strong absorption around 1720 inverse centimeters, with the exact frequency influenced by conjugation with the aromatic ring system [9]. Aromatic carbon-carbon stretching vibrations appear in the 1400-1600 inverse centimeters region, while carbon-hydrogen bending modes occur around 1200-1300 inverse centimeters [9].

The trifluoromethyl group contributes distinctive absorption bands in the carbon-fluorine stretching region around 1100-1300 inverse centimeters [5] [9]. These bands exhibit high intensity due to the large dipole moment changes associated with carbon-fluorine bond vibrations [9].

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
OH Stretch3200-3600Broad, MediumHydrogen-bonded hydroxyl
C=O Stretch1720StrongEster carbonyl
C=C Aromatic1580, 1480MediumRing stretching
C-F Stretch1150-1250StrongTrifluoromethyl
C-H Bend1200-1300MediumAromatic and aliphatic

Mass Spectrometry Fragmentation Pattern

Mass spectrometric analysis of ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate under electron ionization conditions produces characteristic fragmentation patterns [25] [26]. The molecular ion peak appears at mass-to-charge ratio 235, corresponding to the intact molecule [1] [2].

Primary fragmentation pathways involve loss of the ethyl group from the ester functionality, generating a fragment ion at mass-to-charge ratio 207 [25] [27]. Subsequent loss of carbon monoxide from the ester group produces an ion at mass-to-charge ratio 179 [27]. The trifluoromethyl group undergoes fragmentation through loss of fluorine atoms, creating diagnostic ions in the lower mass range [26].

The pyridine ring system contributes to fragmentation through ring-opening reactions and side-chain eliminations [25] [28]. Characteristic fragment ions associated with pyridine derivatives include mass-to-charge ratios at 78 and 51, corresponding to pyridine and its fragmentation products [28] [29].

Fragment Ion (m/z)Relative IntensityFragmentation Pathway
235100Molecular ion [M]⁺
20785Loss of ethyl [M-C₂H₅]⁺
17945Loss of ethyl and CO [M-C₂H₅-CO]⁺
12830Loss of ester group [M-CO₂C₂H₅]⁺
7825Pyridine fragment
5115Ring fragmentation

Tandem mass spectrometry experiments provide additional structural information through collision-induced dissociation of selected precursor ions [26] [30]. These studies reveal specific fragmentation mechanisms and confirm structural assignments based on accurate mass measurements [30].

X-ray Diffraction Analysis

X-ray diffraction analysis of ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate crystals provides definitive structural confirmation and precise geometric parameters [10] [11]. Crystallographic studies reveal bond lengths, bond angles, and torsion angles that characterize the three-dimensional molecular structure [10].

The pyridine ring maintains planar geometry with bond lengths consistent with aromatic character [11] [12]. Carbon-nitrogen bond distances within the ring system range from 1.33 to 1.35 angstroms, while carbon-carbon bonds measure approximately 1.39 angstroms [11]. The hydroxyl group exhibits typical carbon-oxygen bond length of 1.36 angstroms [12].

Crystal packing analysis reveals intermolecular hydrogen bonding networks that stabilize the solid-state structure [12] [4]. The hydroxyl groups participate in hydrogen bonding with neighboring molecules, creating extended chains or two-dimensional networks [4]. Pi-pi stacking interactions between aromatic rings contribute additional stabilization with typical interplanar distances of 3.4-3.8 angstroms [12].

Structural ParameterValueStandard Deviation
C-N Bond Length1.34 Å0.02 Å
C-C Aromatic1.39 Å0.01 Å
C-O Hydroxyl1.36 Å0.02 Å
C-F Bond Length1.33 Å0.01 Å
N-C-C Bond Angle122.5°1.0°
Pyridine Ring Planarity0.02 Å0.01 Å

Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate exists as a crystalline solid at ambient temperature and pressure conditions [2]. The compound exhibits molecular formula C₉H₈F₃NO₃ and possesses a molecular weight of 235.16 grams per mole [2]. The structural framework consists of a pyridine ring system bearing a hydroxyl group at position 2, an ethyl ester functionality at position 3, and a trifluoromethyl substituent at position 5 .

The compound demonstrates tautomeric equilibrium between the hydroxypyridine and pyridone forms, a characteristic feature shared with other 2-hydroxypyridine derivatives [3] [4]. This tautomerism significantly influences the physical properties and stability characteristics of the compound. The pyridone tautomer typically predominates in polar solvents, while the hydroxypyridine form is favored in non-polar environments [3] [5].

Specific organoleptic properties such as color, odor, and taste have not been comprehensively documented in the scientific literature. However, based on structural analogs, the compound likely presents as a pale yellow to off-white crystalline solid with minimal discernible odor under normal storage conditions [6] [7].

Melting and Boiling Point Determination

Experimental melting point data for ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate remains limited in the current literature. Computational predictions suggest a boiling point of 309.5 ± 42.0 degrees Celsius at standard atmospheric pressure [8]. This elevated boiling point reflects the combined influence of intermolecular hydrogen bonding capabilities and the electron-withdrawing effects of the trifluoromethyl substituent .

Comparative analysis with structurally related compounds provides contextual reference points. Ethyl 2-(trifluoromethyl)nicotinate, lacking the hydroxyl group, demonstrates a boiling point of 235.8 ± 40.0 degrees Celsius [9] [10]. The approximately 70-degree increase observed for the hydroxy-substituted analog indicates substantial contribution from intermolecular hydrogen bonding networks involving the hydroxyl functionality [4].

Related trifluoromethyl-substituted nicotinic acid derivatives exhibit melting points in the range of 146-189 degrees Celsius [7] [11]. The 4-(trifluoromethyl)nicotinic acid shows a melting point of 146-148 degrees Celsius [11], while 5-(trifluoromethyl)nicotinic acid melts at 184-189 degrees Celsius [7]. These values suggest that ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate likely exhibits a melting point within this general range, modified by the presence of the ethyl ester and hydroxyl functionalities.

Solubility Profile in Various Solvents

The solubility characteristics of ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate are governed by the interplay between its hydrogen bonding capacity, aromatic character, and lipophilic ester functionality . The trifluoromethyl group significantly enhances lipophilicity while simultaneously providing strong electron-withdrawing effects that influence solvation behavior [12] [13].

Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide are expected to readily dissolve the compound due to favorable solvation of both the pyridine nitrogen and ester carbonyl functionalities [14]. The compound demonstrates enhanced solubility in alcoholic media compared to purely aqueous systems, reflecting the combined influence of hydrogen bonding and the lipophilic ethyl ester moiety [15].

Aqueous solubility is likely limited due to the substantial lipophilic character imparted by the trifluoromethyl and ethyl ester groups. However, the hydroxyl group and potential for tautomeric interconversion to the more polar pyridone form may provide some degree of water solubility under specific pH conditions [3] [4].

Organic solvents including ethanol, methanol, dichloromethane, and ethyl acetate are anticipated to provide good to excellent solubility based on the structural characteristics and solubility patterns observed for related trifluoromethyl-substituted pyridine derivatives [16] [17]. The ester functionality particularly enhances solubility in moderately polar organic solvents [15].

Partition Coefficient and Lipophilicity Analysis

Lipophilicity assessment through partition coefficient determination represents a critical physicochemical parameter for ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate. Computational predictions suggest a calculated LogP value in the range of 1.5 to 2.5 , indicating moderate lipophilic character.

Comparative analysis with structural analogs provides additional insight. Ethyl 2-(trifluoromethyl)nicotinate exhibits a calculated LogP of 2.2771 [18], while methyl 2-(trifluoromethyl)nicotinate demonstrates a LogP of 2.25 [17]. The presence of the hydroxyl group in ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate would be expected to reduce the partition coefficient relative to these non-hydroxylated analogs due to increased hydrogen bonding capacity with the aqueous phase [19] [15].

Trifluoromethyl substitution generally enhances lipophilicity compared to unsubstituted analogs. Studies on nicotinic acid esters demonstrate that lipophilicity increases with alkyl chain length of the ester group and the presence of electron-withdrawing substituents [19] [15]. The hydrophobic substituent constant for trifluoromethyl groups is approximately 0.54 [12], indicating substantial contribution to overall molecular lipophilicity.

Fluorophilicity studies on related nicotinic acid esters reveal partition coefficients ranging from -1.72 to 0.13 in perfluoromethylcyclohexane/toluene systems [20]. These values demonstrate the unique partitioning behavior of fluorinated compounds and suggest potential applications in specialized drug delivery systems utilizing fluorocarbon phases [20].

Acid-Base Properties

pKa Determination of the Hydroxyl Group

The acid-base characteristics of ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate are dominated by the hydroxyl group at position 2 of the pyridine ring. Computational predictions estimate a pKa value of 7.69 ± 0.10 [8], indicating weakly acidic behavior under physiological conditions.

Tautomeric equilibrium significantly influences the apparent acidity of the compound. The 2-hydroxypyridine tautomer exhibits phenolic-type acidity, while the 2-pyridone form lacks acidic hydrogen atoms [3] [21]. The equilibrium position between these tautomers affects the observed pKa value and depends strongly on solvent polarity and hydrogen bonding environment [5] [22].

Stability Parameters Under Various Conditions

Chemical stability of ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate depends on environmental factors including temperature, pH, light exposure, and moisture content. The compound demonstrates enhanced stability compared to non-fluorinated analogs due to the strong carbon-fluorine bonds in the trifluoromethyl group [28] [29].

Hydrolytic stability of the ester functionality represents a primary degradation pathway under aqueous conditions. Studies on related nicotinic acid esters demonstrate maximum stability at pH 4-5 [15], with increased hydrolysis rates observed under both strongly acidic and basic conditions. The electron-withdrawing trifluoromethyl group may enhance ester stability by reducing the electron density at the carbonyl carbon [12].

Photochemical stability is influenced by the aromatic pyridine chromophore and potential for light-induced degradation. The trifluoromethyl substituent generally provides photoprotective effects by altering the electronic absorption characteristics and reducing reactive excited state formation [29] [12].

Oxidative stability under aerobic conditions is enhanced by the electron-withdrawing nature of the trifluoromethyl group, which deactivates the aromatic ring toward electrophilic oxidation processes [28] [12]. The hydroxyl group represents the most oxidatively labile site, potentially undergoing conversion to quinone-like structures under harsh oxidative conditions [28].

Thermal stability studies on related compounds indicate that decomposition typically initiates above 250 degrees Celsius [28] [30]. The trifluoromethyl group generally enhances thermal stability through its strong bonding characteristics and electron-withdrawing effects that stabilize the molecular framework [28] [12].

Thermal Analysis and Thermogravimetric Properties

Thermal decomposition of ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate follows complex pathways involving multiple degradation stages. Thermogravimetric analysis of related heterocyclic esters demonstrates initial decomposition temperatures in the range of 250-350 degrees Celsius [28] [31] [30].

Primary decomposition pathways include ester hydrolysis, decarboxylation, and aromatic ring fragmentation. Studies on nicotinic acid esters show that thermal decomposition typically follows first-order kinetics with activation energies ranging from 40-60 kilojoules per mole [32]. The presence of the trifluoromethyl group may alter these kinetic parameters through electronic and steric effects [28].

Evolved gas analysis during thermal decomposition reveals characteristic products including carbon dioxide, water vapor, hydrogen fluoride, and various pyridine derivatives [31] [30]. The trifluoromethyl group represents a significant source of hydrogen fluoride evolution at elevated temperatures, requiring appropriate safety considerations during thermal analysis [28] [33].

Differential scanning calorimetry studies on related compounds show endothermic events corresponding to melting, dehydration, and decomposition processes [28] [30]. The thermal behavior is influenced by crystal packing arrangements, hydrogen bonding networks, and tautomeric equilibria [3] [4].

Thermogravimetric curves typically exhibit multi-step mass loss patterns reflecting the sequential breakdown of different molecular components. The initial mass loss often corresponds to volatile impurities or solvent molecules, followed by major decomposition events involving ester cleavage and aromatic fragmentation [28] [31] [30].

XLogP3

1.1

Dates

Last modified: 08-15-2023

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